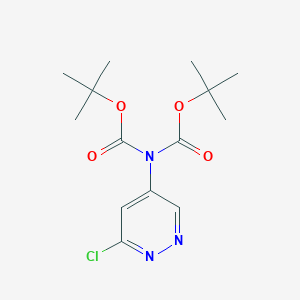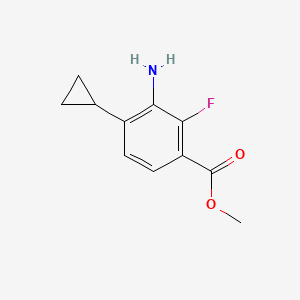
N-(3-Cyano-4-hydroxy-7-methoxy-6-quinolinyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(3-cyano-4-hydroxy-7-methoxy-6-quinolinyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique quinoline structure, which includes a cyano group, a hydroxy group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-cyano-4-hydroxy-7-methoxy-6-quinolinyl)- typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring Without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
化学反应分析
Types of Reactions
Acetamide, N-(3-cyano-4-hydroxy-7-methoxy-6-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetamide, N-(3-cyano-4-hydroxy-7-methoxy-6-quinolinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Acetamide, N-(3-cyano-4-hydroxy-7-methoxy-6-quinolinyl)- involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can lead to the modulation of biological pathways, contributing to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
- Acetamide, N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)
- N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide
- Phenoxy acetamide derivatives
属性
分子式 |
C13H11N3O3 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC 名称 |
N-(3-cyano-7-methoxy-4-oxo-1H-quinolin-6-yl)acetamide |
InChI |
InChI=1S/C13H11N3O3/c1-7(17)16-11-3-9-10(4-12(11)19-2)15-6-8(5-14)13(9)18/h3-4,6H,1-2H3,(H,15,18)(H,16,17) |
InChI 键 |
JASNAQCMYLUOAY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1(2H)-Pyridinecarboxylic acid, 4-[5-(1,1-dimethylethoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl]-3,6-dihydro-, 1,1-dimethylethyl ester](/img/structure/B13930156.png)
![2-[(E)-2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13930158.png)








